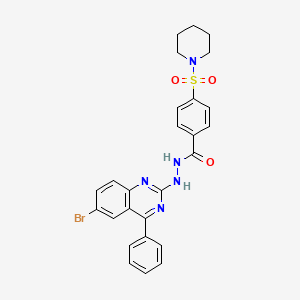

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

Description

Properties

IUPAC Name |

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24BrN5O3S/c27-20-11-14-23-22(17-20)24(18-7-3-1-4-8-18)29-26(28-23)31-30-25(33)19-9-12-21(13-10-19)36(34,35)32-15-5-2-6-16-32/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,30,33)(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHSESUCUGOIOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:

Bromination: Introduction of the bromine atom to the quinazoline ring.

Phenylation: Addition of the phenyl group to the quinazoline core.

Hydrazide Formation: Reaction of the quinazoline derivative with hydrazine to form the hydrazide.

Sulfonylation: Introduction of the piperidine sulfonyl group to the hydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: Conversion of the hydrazide group to other functional groups.

Reduction: Reduction of the quinazoline ring or other substituents.

Substitution: Replacement of the bromine atom or other groups with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions may produce a variety of substituted quinazolines.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that quinazoline derivatives, including this compound, possess notable antimicrobial effects.

Case Study: Antimicrobial Evaluation

A study synthesized several quinazoline derivatives and assessed their antimicrobial activity. Among these, certain compounds demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that modifications in the quinazoline structure could enhance antimicrobial efficacy, suggesting that N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide may exhibit similar properties .

| Compound | MIC (µM) | Activity |

|---|---|---|

| 2b | 1.27 | High |

| 2c | 1.43 | Moderate |

| 2d | 2.60 | High |

Anticancer Potential

The anticancer activity of N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide has also been a focus of research. Quinazoline derivatives are known to target various pathways involved in cancer cell proliferation and survival.

Case Study: Anticancer Studies

In a systematic evaluation of quinazoline derivatives, compounds similar to N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide were tested against human cancer cell lines, including colorectal carcinoma (HCT116). The findings revealed that certain modifications led to significant cytotoxic effects on cancer cells with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 9.99 | HCT116 |

Biological Targets

Research highlights that quinazoline derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, thereby disrupting the proliferation of cancer cells . Additionally, their interaction with various receptors involved in inflammatory responses may also contribute to their antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and piperidine sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Structural Determinants of Activity

- Halogenation : Bromine at position 6 of the quinazoline core (target compound) may enhance cytotoxicity and kinase binding, as seen in halogenated benzimidazole-benzohydrazides (e.g., 6c, IC50: 7.82 µM) .

- Sulfonamide Group : The piperidine-1-sulfonyl group in the target compound likely improves solubility and mimics sulfonamide-based enzyme inhibitors (e.g., urease inhibitors in –7) .

- Hydrazone Linkage : The hydrazide-hydrazone moiety facilitates chelation with metal ions in enzyme active sites, as demonstrated in urease inhibition studies .

Performance Metrics and Mechanisms

- Kinase Inhibition : While direct data are absent, halogenated benzohydrazides () inhibit kinases via ATP-binding site competition. The target compound’s quinazoline core is structurally analogous to kinase inhibitors like gefitinib .

- Antimicrobial Activity : Schiff base benzohydrazides () with hydroxy/methoxy groups show antibacterial effects (MIC: 2–16 µg/mL). The target compound’s sulfonamide group may enhance Gram-negative activity .

- Urease Inhibition : N′-Benzylidene-4-(tert-butyl)benzohydrazides () achieve sub-micromolar IC50 values, suggesting the target compound’s hydrazide moiety could similarly disrupt urease catalysis .

Biological Activity

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 6-bromo-4-phenylquinazoline with piperidine sulfonamide derivatives, followed by hydrazine hydrate treatment to form the final hydrazide product. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the molecular structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzohydrazide derivatives, including N'-(6-bromo-4-phenylquinazolin-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.20 μM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 4.6 μM) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 1.67 μM/ml against specific bacterial strains . The presence of the piperidine and sulfonamide moieties is believed to enhance these antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzohydrazides. Key findings suggest that:

- Substituents on the quinazoline ring : The presence of electron-withdrawing groups (like bromine) enhances anticancer activity.

- Piperidine moiety : This functional group contributes to the overall bioactivity by potentially interacting with biological targets such as enzymes or receptors involved in cancer progression and microbial resistance.

A comparative analysis of various derivatives has led to insights on how modifications can influence potency and selectivity.

Case Studies

- Anticancer Evaluation : A study focused on a series of benzohydrazides found that structural modifications significantly impacted their efficacy against breast cancer cell lines. The lead compound from this series exhibited an IC50 value lower than many conventional agents used in clinical settings .

- Antimicrobial Screening : Another investigation assessed a library of similar compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that specific structural features were critical for enhancing antimicrobial activity, leading researchers to propose further modifications for improved efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.